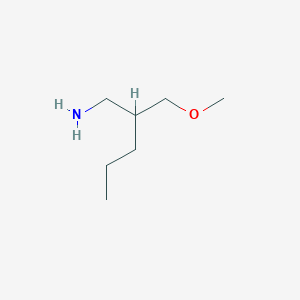
2-(Aminomethyl)-1-methoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-methoxypentane is an organic compound with the molecular formula C6H15NO It is a derivative of pentane, where the second carbon is substituted with an aminomethyl group and the first carbon is substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methoxypentane can be achieved through several methods. One common approach involves the reaction of 1-methoxypentane with formaldehyde and ammonia under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Another method involves the alkylation of 2-(aminomethyl)pentane with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically requires controlled temperatures and pressures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-methoxypentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, hydroxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-1-methoxypentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-methoxypentane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The methoxy group can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-1-methoxybutane: Similar structure but with a shorter carbon chain.
2-(Aminomethyl)-1-methoxyhexane: Similar structure but with a longer carbon chain.
2-(Aminomethyl)-1-methoxypropane: Similar structure but with an even shorter carbon chain.
Uniqueness
2-(Aminomethyl)-1-methoxypentane is unique due to its specific carbon chain length and the presence of both aminomethyl and methoxy functional groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-(methoxymethyl)pentan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-4-7(5-8)6-9-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
DLYLZUYISZAGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13186752.png)
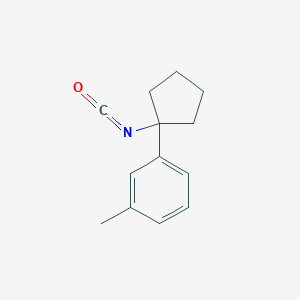
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13186759.png)
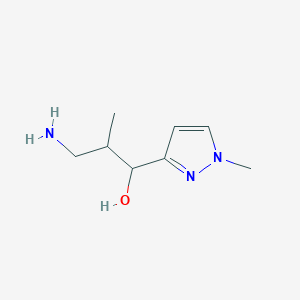
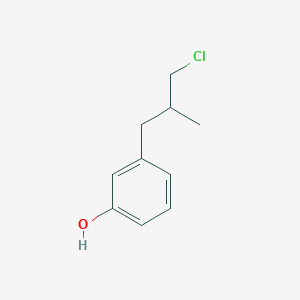
![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13186778.png)
![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
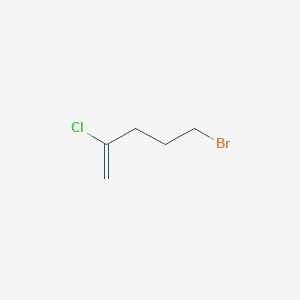
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
![1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
amine](/img/structure/B13186817.png)
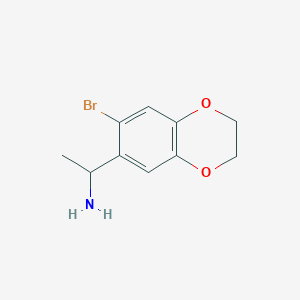
![N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide](/img/structure/B13186826.png)
